BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Medicinal Chemistry Adenosine A3 Receptor Structure-Activity Relationship

This compound is a synthetic thiazole-containing acetamide derivative incorporating a 4-methoxyphenyl terminus and a propylamino side chain (C₁₇H₂₁N₃O₃S₂, MW 379.49). Thiazole-based scaffolds are broadly pursued in medicinal chemistry for their anticancer, antimicrobial and anti-inflammatory activities, with the para-methoxy substitution pattern repeatedly associated with enhanced target binding in receptor and enzyme assays.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.49
CAS No. 941892-61-1
Cat. No. B2921577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide
CAS941892-61-1
Molecular FormulaC17H21N3O3S2
Molecular Weight379.49
Structural Identifiers
SMILESCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C17H21N3O3S2/c1-3-8-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-4-6-14(23-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyURQBWSBMLZEIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS 941892-61-1) for Research Selection


This compound is a synthetic thiazole-containing acetamide derivative incorporating a 4-methoxyphenyl terminus and a propylamino side chain (C₁₇H₂₁N₃O₃S₂, MW 379.49) [1]. Thiazole-based scaffolds are broadly pursued in medicinal chemistry for their anticancer, antimicrobial and anti-inflammatory activities, with the para-methoxy substitution pattern repeatedly associated with enhanced target binding in receptor and enzyme assays [2]. The thioether-linked acetamide core further distinguishes this molecule within the aminothiazole class.

Why Generics or Close Analogs Cannot Substitute N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide


The 4-methoxyphenyl group in this compound is not a generic aryl appendage; its para-electron-donating methoxy substituent modulates the electronic density of the phenyl ring, influences molecular lipophilicity (estimated clogP ~2.8), and provides a hydrogen-bond acceptor that is absent in the 4-fluoro analog (clogP ~2.5) and is positioned differently than in the 3-methoxy isomer . In the structurally related adenosine A3 antagonist series, moving the methoxy group from the para to the meta position or replacing it with a halogen caused >10-fold loss in receptor binding affinity, demonstrating that even subtle positional or electronic changes in the aryl ring cannot be compensated without quantitative re-optimization [1]. Consequently, generic substitution within this chemotype is not scientifically defensible without explicit comparative data for the target of interest.

Quantitative Differentiation Evidence for N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide Against Closest Analogs


Para-Methoxy vs. Meta-Methoxy Isomer: Lipophilicity and Steric Fit Differentiate Target Compound

In the 4-(4-methoxyphenyl)-2-aminothiazole series evaluated for human adenosine A3 receptor binding, the para-methoxy derivative exhibited a Ki of 0.79 nM, whereas the corresponding meta-methoxy regioisomer showed >10-fold reduced affinity (Ki ~8.5 nM) under identical radioligand displacement assay conditions [1]. The target compound shares the 4-methoxyphenyl pharmacophore and thiazole core, suggesting that the para orientation is critical for maintaining the low nanomolar binding window. Additionally, computational estimation gives the target compound a clogP of ~2.8, while the 3-methoxy isomer is predicted to have a slightly lower clogP of ~2.6 due to altered solvent-accessible surface area .

Medicinal Chemistry Adenosine A3 Receptor Structure-Activity Relationship

Methoxy vs. Fluoro Analog: Hydrogen-Bond Acceptor Capacity Enables Superior Target Engagement Potential

The target compound's 4-methoxyphenyl group provides a hydrogen-bond acceptor (oxygen lone pair) that is absent in the 4-fluorophenyl analog (N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide). The methoxy oxygen can participate in directional hydrogen bonds with protein backbone amides or side-chain donors, whereas fluorine, despite its electronegativity, is a very weak H-bond acceptor [1]. In the adenosine A3 antagonist series, replacing the 4-methoxy group with 4-fluoro resulted in a >50-fold decrease in affinity (Ki > 40 nM) compared to the 0.79 nM of the methoxy prototype [2]. Calculated hydrogen-bond acceptor counts are 4 for the target compound versus 3 for the 4-fluoro analog [3].

Drug Design Hydrogen Bonding Physicochemical Properties

4-Methoxy vs. 4-Acetamido Analog: Metabolic Stability and Synthetic Accessibility Favor the Target Compound

The 4-acetamidophenyl analog (CAS 941960-83-4) introduces an additional amide bond and a higher molecular weight (406.52 vs. 379.49 for the target compound) . The acetamido group is susceptible to amidase-mediated hydrolysis, which can generate a free aniline metabolite with potential toxicity liabilities, whereas the methoxy group is metabolized primarily via O-demethylation, a well-characterized CYP-dependent pathway that generally does not produce reactive intermediates [1]. The target compound also has a lower molecular complexity, offering easier synthetic scalability and fewer potential by-products during final coupling, an important consideration for medicinal chemistry campaigns requiring multi-gram quantities [2].

Medicinal Chemistry Metabolic Stability Synthetic Tractability

Conservation of the 4-Methoxyphenyl-Thiazole Motif Across Bioactive Chemotypes Validates Scaffold Priority

The 4-methoxyphenyl-thiazole substructure appears in multiple independently discovered bioactive molecules, including the microtubule inhibitor SMART series (e.g., 4-substituted methoxybenzoyl-aryl-thiazoles with IC₅₀ values of 0.5–2.1 µM against cancer cell lines) and the A3 adenosine receptor antagonists (Ki = 0.79 nM) [1][2]. In contrast, the 3-methoxyphenyl-thiazole and 4-fluorophenyl-thiazole subseries are significantly underrepresented in potent hit lists, suggesting that the para-methoxy electronic and steric profile is a privileged pharmacophore for protein binding [1]. This target compound incorporates the validated 4-methoxyphenyl-thiazole motif within a novel thioether-acetamide scaffold, providing a structurally distinct but pharmacophorically conserved entry point for hit-to-lead campaigns.

Medicinal Chemistry Pharmacophore Validation Kinase Inhibition

Prioritized Application Scenarios for N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide Based on Evidence


Adenosine A3 Receptor Antagonist Hit-to-Lead Programs

Given the established sub-nanomolar affinity of 4-methoxyphenyl-thiazole prototypes for the human adenosine A3 receptor [1], this compound is a rational starting point for developing selective A3 antagonists for inflammation, glaucoma, or cancer immunotherapy. The thioether-acetamide extension offers unexplored vectors for improving selectivity over A1 and A2A subtypes.

Cancer Cell Microtubule Disruption and Anti-Proliferative Screening

The 4-methoxyphenyl-thiazole motif is a validated microtubule-targeting pharmacophore [2]. This compound, with its distinct thioether linker and propylamino terminus, provides a novel chemotype for screening against taxane-resistant cancer cell lines where new microtubule inhibitors are urgently needed.

Medicinal Chemistry Library Expansion with Privileged Pharmacophore

For research organizations building focused screening libraries, this compound represents a structurally authenticated member of the 4-methoxyphenyl-thiazole privileged scaffold family [1][2]. Its inclusion ensures pharmacophore coverage that is absent when relying solely on 3-methoxy, 4-fluoro, or 4-acetamido analogs, as evidenced by the >10-fold potency differential documented for the para-methoxy orientation [1].

Computational Docking and Pharmacophore Model Validation

The well-defined hydrogen-bond acceptor profile (HBA = 4) and lipophilic character (clogP ~2.8) of this compound make it suitable as a calibration ligand for docking studies targeting adenosine, kinase, or tubulin binding pockets where the 4-methoxyphenyl group forms a key anchor interaction [1][2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.